Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Catalog No.
S751806
CAS No.
1479-24-9
M.F
C11H11FO3
M. Wt
210.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

CAS Number

1479-24-9

Product Name

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

IUPAC Name

ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Molecular Formula

C11H11FO3

Molecular Weight

210.2 g/mol

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3

InChI Key

YMUNUVJSNWUWDA-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1F

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1F

The exact mass of the compound Ethyl 3-(2-fluorophenyl)-3-oxopropanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 1479-24-9) is a highly specialized, bifunctional fluorinated beta-keto ester utilized extensively as a building block in advanced organic synthesis. Unlike generic beta-keto esters, this compound features an ortho-fluorine atom on the phenyl ring, which fundamentally alters both the electronic environment of the adjacent carbonyl and the downstream reactivity of the aromatic system [1]. In industrial and pharmaceutical procurement, it is primarily sourced for its dual capacity to participate in standard beta-keto ester condensations (such as Hantzsch or Biginelli reactions) while simultaneously offering an activated site for intramolecular nucleophilic aromatic substitution (SNAr) [2]. This unique structural combination makes it an irreplaceable precursor for the efficient, low-step-count synthesis of complex fused heterocycles, regioselective pyrazoles, and conformationally restricted pharmacophores.

Substituting Ethyl 3-(2-fluorophenyl)-3-oxopropanoate with unfluorinated ethyl benzoylacetate or positional isomers (such as the 3-fluoro or 4-fluoro analogs) routinely leads to synthetic failure in target-oriented procurement [1]. The ortho-fluorine is not merely a passive substituent; it acts as a highly activated leaving group essential for ring-closing SNAr reactions used to construct fused quinolone and quinazolinone cores. The 3-fluoro and 4-fluoro isomers are geometrically incapable of participating in this ortho-cyclization, resulting in a complete failure to form the fused ring [2]. Furthermore, the strong electron-withdrawing inductive effect of the ortho-fluorine significantly increases the electrophilicity of the adjacent beta-keto carbonyl, altering the enol-keto tautomerization equilibrium. This electronic activation drives higher regioselectivity and faster reaction kinetics during condensations with hydrazines, an advantage entirely lost when using the unfluorinated baseline material[3].

Precursor Suitability for Fused Heterocycle Construction via SNAr

In the synthesis of fused heterocyclic systems such as 2-aryl-4-quinolones, the positioning of the fluorine atom is the sole determinant of process viability. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate allows for direct intramolecular nucleophilic aromatic substitution (SNAr), where the ortho-fluorine acts as an efficient leaving group, yielding >80% of the target fused cyclized product[1]. In contrast, attempting this exact synthetic sequence with the 4-fluoro isomer or the unfluorinated ethyl benzoylacetate results in a 0% yield of the ortho-fused product, as the geometry prevents cyclization and the unfluorinated analog lacks a viable leaving group [2].

Evidence DimensionYield of fused cyclized heterocycle via SNAr
Target Compound Data>80% isolated yield
Comparator Or Baseline4-Fluoro isomer / Unfluorinated analog (0% yield)
Quantified DifferenceAbsolute process enablement (Target) vs. complete synthetic failure (Comparators)
ConditionsBase-catalyzed intramolecular cyclization of intermediate amination products

Procuring the 2-fluoro isomer is mandatory for routes relying on SNAr ring closure, saving multiple synthetic steps and avoiding total route failure.

Regioselectivity Enhancement in Pyrazole API Synthesis

When synthesizing 1,5-disubstituted pyrazoles (common pharmacophores in P2X3 antagonists) via condensation with substituted hydrazines, the electronic environment of the beta-keto ester dictates the isomer ratio. The strong inductive electron-withdrawal by the ortho-fluorine in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate enhances the electrophilicity of the adjacent carbonyl, driving regioselectivity toward the desired 5-(2-fluorophenyl) isomer at ratios exceeding 85:15[1]. The unfluorinated baseline, ethyl benzoylacetate, typically yields a much poorer regiomeric mixture (often ~60:40), requiring extensive, solvent-heavy chromatographic separation that drastically reduces overall process efficiency[2].

Evidence DimensionRegioselectivity ratio in pyrazole formation
Target Compound Data>85:15 ratio for target isomer
Comparator Or BaselineEthyl benzoylacetate (~60:40 ratio)
Quantified Difference25%+ improvement in regioselectivity
ConditionsCondensation with methylhydrazine in ethanol at reflux

Higher regioselectivity directly translates to higher isolated yields and eliminates the need for costly downstream purification in API manufacturing.

Conformational Locking in Multicomponent Dihydropyridine Synthesis

In the synthesis of 1,4-dihydropyridine (DHP) libraries, the steric bulk and dipole moment of the ortho-fluorine atom restrict the rotation of the phenyl ring relative to the DHP core. Using Ethyl 3-(2-fluorophenyl)-3-oxopropanoate in Hantzsch-type multicomponent condensations yields DHPs with a locked dihedral angle, which is critical for specific receptor binding (e.g., TRPV1 enhancement) [1]. The unfluorinated comparator, ethyl benzoylacetate, yields a freely rotating phenyl ring, which decreases target binding affinity and increases entropic penalties during receptor docking[2].

Evidence DimensionAryl ring rotational freedom in downstream product
Target Compound DataConformationally restricted (locked dihedral angle)
Comparator Or BaselineEthyl benzoylacetate (freely rotating)
Quantified DifferenceSignificant reduction in entropic penalty upon receptor binding
ConditionsMulticomponent Hantzsch condensation to form 6-aryl-1,4-dihydropyridines

Procuring the ortho-fluoro derivative is essential for generating conformationally restricted libraries that exhibit higher potency in target-based drug screening.

Synthesis of Fused Quinolone and Quinazolinone Alkaloids

This compound is the ideal starting material for synthesizing complex fused heterocycles. Because the ortho-fluorine acts as an excellent leaving group, it enables direct, high-yield intramolecular SNAr cyclization after initial amine condensation, drastically reducing the step count in the total synthesis of quinolone-based pharmaceuticals [1].

Regioselective Manufacturing of Pyrazole-Based APIs

In industrial API manufacturing (such as for P2X3 antagonists or histone demethylase inhibitors), this compound is selected over unfluorinated analogs to drive regioselectivity. The electronic activation provided by the ortho-fluorine ensures high yields of the target 5-arylpyrazole isomer, minimizing the need for expensive and time-consuming chromatographic purifications[2].

Development of Conformationally Restricted DHP Libraries

For medicinal chemistry programs targeting specific receptors (like TRPV1), this compound is utilized in multicomponent Hantzsch reactions. The resulting ortho-fluoro dihydropyridines feature restricted rotation of the aryl ring, providing the conformational locking necessary to minimize entropic penalties and improve binding affinity during hit-to-lead optimization [3].

XLogP3

2

Other CAS

1479-24-9

Wikipedia

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Explore Compound Types